Product packaging for 1,2-Dimethylanthracene(Cat. No.:CAS No. 29063-00-1)

1,2-Dimethylanthracene

Cat. No.: B11751555
CAS No.: 29063-00-1
M. Wt: 206.28 g/mol
InChI Key: PLPFBVXTEJUIIT-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds characterized by the presence of two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and garbage. As a member of this extensive chemical family, 1,2-dimethylanthracene (B11751595) shares the fundamental planar structure and electron-rich nature of PAHs. ontosight.aioregonstate.edu

The arrangement of the fused rings and the addition of substituents, such as the two methyl groups in this compound, significantly influence the chemical and physical properties of the molecule. These properties, in turn, dictate its behavior and interactions in various chemical and biological systems. Research into specific PAHs like this compound provides valuable insights into the broader structure-activity relationships within this class of compounds. The study of PAHs is of significant interest due to their widespread presence in the environment and their potential biological activities. researchgate.net

Significance and Research Trajectories of Alkyl-Substituted Anthracenes

The study of alkyl-substituted anthracenes, including this compound, is a significant area of chemical research. The presence and position of alkyl groups on the anthracene (B1667546) backbone can dramatically alter the molecule's electronic properties, reactivity, and biological activity. nih.govacs.org

Research has shown that the position of methyl groups can influence a compound's carcinogenic potential. nih.govoup.com For instance, studies on various methylated anthracenes have revealed that the presence of methyl groups, particularly at the 9 and 10 positions, can enhance mutagenic and tumor-initiating activity. oup.comnih.gov While this compound itself has been found to be non-carcinogenic in some mouse skin bioassays, the investigation of its properties contributes to a deeper understanding of how structural modifications impact the biological actions of PAHs. oup.com

Modern synthetic methodologies continue to be developed to create a variety of substituted anthracene derivatives, allowing for systematic studies of their properties. beilstein-journals.org These synthetic efforts, coupled with advanced analytical techniques, enable researchers to explore the metabolism of these compounds. For example, studies have shown that methylated anthracenes are metabolized by liver microsomes into various products, including dihydrodiols. researchgate.nettandfonline.comnih.govoup.com The stereoselectivity of this metabolism, meaning the preferential formation of one stereoisomer over another, is an active area of investigation. researchgate.nettandfonline.comnih.gov Understanding these metabolic pathways is crucial for elucidating the mechanisms of action of alkyl-substituted anthracenes.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₄
Molecular Weight 206.30 g/mol
Melting Point 122-123°C
Boiling Point 374°C at 760 mmHg
Flash Point 170.9°C
Density 1.084 g/cm³
Appearance Yellow crystalline solid
Solubility Insoluble in water; Soluble in ethanol, chloroform, and benzene (B151609)
CAS Number 29063-00-1

Data sourced from multiple references. ontosight.ailookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B11751555 1,2-Dimethylanthracene CAS No. 29063-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29063-00-1

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1,2-dimethylanthracene

InChI

InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3

InChI Key

PLPFBVXTEJUIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C

Origin of Product

United States

Synthetic Methodologies for 1,2 Dimethylanthracene and Its Derivatives

Direct Synthesis Approaches to Substituted Anthracenes

Direct approaches involve the modification of the parent anthracene (B1667546) molecule. While challenging, these methods offer an efficient route by minimizing the number of synthetic steps. Success hinges on achieving high regioselectivity to ensure the formation of the desired isomer.

Regioselective Functionalization Strategies of Anthracene Scaffolds

Controlling the position of incoming substituents on the anthracene ring is a central challenge. Traditional electrophilic substitution reactions, such as Friedel-Crafts acylation, typically yield mixtures of products, with a strong preference for the 9- and 10-positions. For instance, the acetylation of anthracene can lead to a complex mixture of mono- and di-acetylated products, with the 9-acetylanthracene (B57403) often being a significant component under certain conditions. scite.airesearchgate.net

To overcome this, chemists have developed strategies to direct functionalization to other sites. One approach involves the temporary protection of the reactive 9,10-positions. For example, the anthracene photodimer can be used to shield these sites, allowing for Friedel-Crafts acylation to occur regioselectively at the 2-position. nih.gov Subsequent thermal retro-Diels-Alder reaction can then regenerate the aromatic system, yielding the 2-substituted anthracene.

Another powerful strategy involves directed C-H borylation. By installing a directing group (e.g., a pyridyl group) on the anthracene scaffold, it is possible to guide a boron-containing electrophile to a specific C-H bond. This method has been used to achieve site-selective borylation, which can then serve as a handle for further cross-coupling reactions to introduce alkyl or aryl groups. rsc.org Steric blocking, by placing bulky groups at the 9,10-positions, can also prevent electrophilic attack at the adjacent 1- and 8-positions, thereby directing functionalization to other sites. rsc.org

Catalytic Methods in Anthracene Derivatization

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, including substituted anthracenes. frontiersin.org These methods offer high efficiency and selectivity under milder conditions compared to traditional approaches.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are exceptionally versatile for forming new carbon-carbon bonds. frontiersin.orgresearchgate.net These reactions typically involve the coupling of a halogenated anthracene with an organoboron or organotin reagent. For example, 9,10-dibromoanthracene (B139309) can undergo a bis-Suzuki-Miyaura coupling with various aryl boronic acids to produce 9,10-diarylanthracenes. researchgate.netepa.gov To synthesize 1,2-dimethylanthracene (B11751595) via this route, one would require a di-halogenated anthracene precursor, such as 1-bromo-2-chloroanthracene, which could then be subjected to sequential or directed cross-coupling reactions with methyl-containing organometallic reagents.

Interactive Table: Examples of Palladium-Catalyzed Cross-Coupling on Anthracene Scaffolds

Reaction Type Anthracene Substrate Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura 9,10-Dibromoanthracene Aryl boronic acids Pd(0) complex 9,10-Diarylanthracenes researchgate.netepa.gov
Suzuki-Miyaura Dibromoanthracene Arylboronic acid Palladacycle Aryl-substituted anthracenes nih.gov

C-H Activation: A more advanced and atom-economical approach is the direct functionalization of C-H bonds. frontiersin.org Transition metals, particularly palladium and rhodium, can catalyze the activation of specific C-H bonds, bypassing the need for pre-functionalized (e.g., halogenated) starting materials. researchgate.netacs.org This strategy can be used for direct arylation, alkylation, or annulation reactions. For instance, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted anthracene derivatives. researchgate.net Achieving 1,2-disubstitution would require a system with high regiocontrol, potentially guided by a directing group or the inherent electronic properties of a substituted precursor.

Precursor-Based Synthetic Routes to Dimethylanthracene Isomers

An alternative to modifying the anthracene ring is to construct it from smaller, appropriately substituted precursors. This approach offers greater control over the final substitution pattern, as the positions of the methyl groups are determined early in the synthetic sequence.

One of the most classic and powerful methods for constructing six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. zbaqchem.commcpherson.edu To form an anthracene core, this reaction can be performed between a suitable diene and a dienophile. For example, the reaction of naphthoquinone with butadiene can serve as a route to the anthracene framework. study.com To synthesize this compound, one could envision a reaction between a 1,2-dimethyl-substituted diene and a dienophile like naphthoquinone, or conversely, a diene reacting with a dimethyl-substituted dienophile, followed by subsequent aromatization steps.

Another historical method is the Elbs reaction, which involves the pyrolysis of a diaryl ketone that possesses a methyl or methylene (B1212753) group ortho to the carbonyl. nih.govstudy.com This intramolecular cyclization and dehydration process can generate the anthracene core. For the synthesis of this compound, a potential precursor could be a suitably substituted o-tolyl phenyl ketone derivative.

Advanced Synthetic Techniques for Anthracene Framework Construction

Modern organic synthesis continues to produce novel and powerful methods for the construction of complex molecules. These advanced techniques often provide access to structures that are difficult to obtain through traditional means.

Metal-catalyzed cyclization and annulation reactions are at the forefront of these techniques. For example, gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a concise route to substituted anthracenes. semanticscholar.org Similarly, cobalt-catalyzed [2+2+2] cyclotrimerization reactions involving diynes and alkynes can assemble the anthracene core in a single step, allowing for the introduction of substituents based on the structure of the alkyne components. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy. A palladium-catalyzed tandem C-H activation/biscyclization of propargylic carbonates with terminal alkynes has been developed to construct the tetracyclic benz[a]anthracene framework with high regioselectivity. acs.org Adapting such cascade methodologies could provide novel entry points to specifically substituted anthracenes like the 1,2-dimethyl isomer.

Interactive Table: Overview of Key Synthetic Reactions for Anthracene Derivatives

Synthetic Method Reaction Type Key Precursors Key Features Reference
Friedel-Crafts Acylation Electrophilic Aromatic Substitution Anthracene, Acyl Halide, Lewis Acid Typically substitutes at 9,10-positions; regioselectivity is a challenge. scite.aiwikipedia.org
Suzuki-Miyaura Coupling Cross-Coupling Halo-anthracene, Boronic Acid, Pd catalyst Versatile for C-C bond formation; requires pre-functionalization. frontiersin.orgnih.gov
C-H Activation Direct Functionalization Anthracene, Coupling Partner, Pd/Rh catalyst Atom-economical; regioselectivity can be controlled by directing groups. frontiersin.orgacs.org
Diels-Alder Reaction [4+2] Cycloaddition Diene, Dienophile Builds the core framework; substitution pattern controlled by precursors. zbaqchem.commnstate.edu
Elbs Reaction Pyrolytic Cyclodehydration Diaryl Ketone with ortho-methyl group Classic method for building the fused ring system. nih.govstudy.com

Reactivity and Mechanistic Investigations of 1,2 Dimethylanthracene

Cycloaddition Reactions

The anthracene (B1667546) framework, a conjugated system of three fused benzene (B151609) rings, serves as a reactive diene in cycloaddition reactions. The reactivity of 1,2-dimethylanthracene (B11751595) is largely dictated by the central ring, which readily participates in [4+2] cycloadditions, also known as Diels-Alder reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the construction of six-membered rings with high stereo- and regioselectivity. wikipedia.org The reactivity of the anthracene core in this compound towards various dienophiles has been a subject of extensive research, often using the closely related 9,10-dimethylanthracene (B165754) (DMA) as a model system due to its symmetrical structure and high reactivity at the 9,10-positions.

Cyanoalkenes: The reaction between dimethylanthracenes and cyano-substituted ethylenes is a classic example of how electron-withdrawing groups on the dienophile dramatically accelerate the Diels-Alder reaction. A landmark kinetic study quantified the enormous effect of cyano substituents on the cycloaddition rates of 9,10-dimethylanthracene. researchgate.net The reaction rate increases by a factor of up to 10¹⁰ when moving from acrylonitrile (B1666552) to tetracyanoethylene (B109619) (TCNE). researchgate.net This acceleration is attributed to the lowering of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital) energy, which leads to a smaller HOMO-LUMO gap between the diene and dienophile, a key factor in the frontier molecular orbital theory of cycloadditions. kpfu.ru Theoretical calculations have been employed to compute the activation enthalpies for these reactions, with some methods accurately reproducing the observed substituent effects. researchgate.netacs.org In some cases, particularly with highly reactive dienophiles like TCNE in polar solvents, the reaction exhibits a negative activation enthalpy, which is indicative of the formation of a charge-transfer complex prior to the cycloaddition. researchgate.netkpfu.ru

Table 1: Relative Reaction Rates of 9,10-Dimethylanthracene with Cyanoethylenes Data derived from a kinetic study at 20°C, illustrating the effect of cyano-substitution on reactivity.

DienophileRelative Rate (k_rel)
Acrylonitrile1
1,1-Dicyanoethylene2.5 x 10⁷
trans-1,2-Dicyanoethylene4.0 x 10⁷
Tricyanoethylene1.3 x 10¹⁰
Tetracyanoethylene> 1.3 x 10¹⁰

Source: Compiled from data in reference researchgate.net.

Maleimides: Maleimides and their derivatives are effective dienophiles that react with anthracenes to form stable cycloadducts. For instance, N-phenylmaleimide has been shown to react with anthracene derivatives in Diels-Alder reactions. acs.org Similarly, maleic anhydride (B1165640) readily reacts with dimethylanthracene derivatives to produce the corresponding adducts, which can be further processed. rsc.org These reactions are valuable for creating complex molecular architectures and for applications in materials science where the reversibility of the furan-maleimide reaction is often exploited. grafiati.com

Fullerenes: Fullerenes, such as C₆₀ and C₇₀, act as electron-deficient dienophiles and readily undergo Diels-Alder reactions with the central ring of dimethylanthracene. mdpi.com The reaction of 9,10-dimethylanthracene (DMA) with C₆₀ is reversible at room temperature and results in a mixture of isomeric adducts, including mono-, bis-, tris-, and tetrakis-adducts. ustc.edu.cnresearchgate.netnih.govmdpi.com Advanced NMR techniques, such as ³He NMR spectroscopy using endohedral fullerenes like ³He@C₆₀, have been instrumental in identifying the various isomers and studying the reaction equilibria. ustc.edu.cn These studies allow for the determination of thermodynamic parameters (ΔG, ΔH, and ΔS) for the formation of each adduct. ustc.edu.cn The investigation of these reactions is crucial for the chemical functionalization of fullerenes, which is important for their application in materials and biological systems. mdpi.com

Table 2: Identified Adducts from the Reaction of 9,10-Dimethylanthracene (DMA) with C₆₀

Adduct TypeNumber of Isomers Identified
Monoadduct1
Bis-adducts6
Tris-adducts11
Tetrakis-adducts10

Source: Compiled from data in references ustc.edu.cnmdpi.com.

A key feature of many Diels-Alder reactions involving the anthracene core is their reversibility, particularly at elevated temperatures. This reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.org The equilibrium between the forward and reverse reactions is a dynamic process.

This reversibility is prominently observed in the reaction of dimethylanthracene with fullerenes, where adducts are in equilibrium with the free reactants at room temperature. ustc.edu.cnmdpi.com This dynamic nature allows for the study of thermodynamic stabilities of different fullerene adduct isomers. ustc.edu.cn

Dynamic exchange processes have also been documented with other dienophiles. For example, the thermolabile cycloadduct formed between 9,10-dimethylanthracene and diethyl dicyanofumarate can undergo a dienophile exchange when a more reactive dienophile, such as tert-butyl tricyanoacrylate, is introduced into the system. beilstein-journals.org This demonstrates that the anthracene adduct can act as a carrier for the diene, which can be transferred to a different acceptor under equilibrium conditions. The study of these dynamic processes is relevant for creating responsive materials and molecular switches. rsc.org

The hetero-Diels-Alder reaction involves dienes reacting with dienophiles containing a heteroatom. wikipedia.org Acylnitroso compounds, which are highly reactive and transient species, are potent heterodienophiles. nih.govnih.gov Due to their instability, they are typically generated in situ. researchgate.net

9,10-Dimethylanthracene has proven to be an excellent trap for these fleeting acylnitroso species. nih.govscispace.com The resulting cycloadduct is often stable enough to be isolated. nih.gov A significant application of this chemistry is the use of the dimethylanthracene-acylnitroso adduct as a stable carrier or generator for the acylnitroso group. By heating the adduct, the retro-Diels-Alder reaction is induced, releasing the highly reactive acylnitroso compound, which can then be trapped by a different diene. nih.govresearchgate.net This intermolecular transfer strategy has been successfully used to functionalize complex, heat-sensitive natural products like thebaine, where direct exposure to the oxidizing conditions required for acylnitroso generation would be detrimental. nih.govscispace.com

Oxidation Reactions

The electron-rich nature of the anthracene core makes this compound susceptible to oxidation reactions. The mechanisms and products of these reactions can be controlled by the specific oxidizing agent or conditions employed.

The electrochemical oxidation of 9,10-dimethylanthracene (DMA) in acetonitrile (B52724) has been shown to be highly dependent on the applied anode potential. rsc.orgrsc.org Cyclic voltammetry of DMA reveals two distinct one-electron oxidation peaks, corresponding to the sequential formation of a stable cation-radical (DMA⁺•) and a dication (DMA²⁺). rsc.org

By controlling the potential, different reaction pathways can be selected.

At a low potential (+1.1 V vs. SCE): Oxidation proceeds via an ECE (Electron transfer-Chemical step-Electron transfer) or related mechanism. The initially formed cation-radical interacts with a nucleophile (like acetate (B1210297) ion) or another radical cation, ultimately leading to a dimeric product. rsc.orgrsc.org

At a high potential (+1.8 V vs. SCE): The reaction follows an EEC (Electron transfer-Electron transfer-Chemical step) mechanism. The hydrocarbon is first oxidized to the cation-radical and then immediately to the dication before it can react. This highly electrophilic dication is then attacked by the nucleophile (e.g., acetate) to yield the 9,10-disubstituted product. rsc.orgrsc.org

This potential-controlled selectivity provides a powerful method for synthesizing different oxygenated anthracene derivatives. rsc.org

Table 3: Products of Anodic Oxidation of 9,10-Dimethylanthracene in the Presence of Acetate

Anode PotentialPrimary IntermediateMajor ProductMechanism Type
+1.1 VCation-Radical (DMA⁺•)Dimeric AcetateECE-type
+1.8 VDication (DMA²⁺)9,10-Diacetoxy-9,10-dimethylanthraceneEEC

Source: Compiled from data in references rsc.orgrsc.org.

This compound, and more commonly its isomer 9,10-dimethylanthracene (DMA), is widely used as a highly selective chemical trap for singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. rsc.orgrsc.org The reaction is a [4+2] cycloaddition between ¹O₂ (acting as the dienophile) and the central diene of the anthracene core, resulting in the formation of a stable 9,10-endoperoxide. rsc.orgresearchgate.netresearchgate.net

The reliability of DMA as a probe has been rigorously tested and confirmed by direct spectroscopic methods, which showed that it does not produce false-positive results with other reactive oxygen species that might be present in complex systems. rsc.orgrsc.org The reaction with ¹O₂ leads to a decrease in the characteristic UV absorbance and fluorescence of the parent anthracene. nih.gov This change can be monitored over time to determine the rate and quantum yield of ¹O₂ generation from various photosensitizers in chemical and biological systems. nih.govresearchgate.netchemrxiv.org The endoperoxide itself is of interest as it can thermally decompose to release singlet oxygen, making these compounds potential storage-and-release systems for this reactive species. nih.gov

Table 4: Selected Singlet Oxygen Quantum Yields (ΦΔ) Determined Using 9,10-Dimethylanthracene (DMA) as a Probe

PhotosensitizerMediumQuantum Yield (ΦΔ)
Methylene (B1212753) BlueEthanol0.45 - 0.48
Hematoporphyrin derivative (HpD)Liposomes0.215
Photofrin II (PF-II)Liposomes0.191
Pd[Me-AHP]Ethanol/THF0.84
Pt[Me-AHP]Ethanol/THF0.11

Source: Compiled from data in references nih.govresearchgate.netchemrxiv.org.

Electrophilic Substitution Reactions on Anthracene Terminal Rings

The intrinsic reactivity of the anthracene nucleus typically favors electrophilic attack and cycloadditions at the central 9- and 10-positions. This preference is governed by both kinetic and thermodynamic factors, as addition to the central ring results in a product retaining two fully aromatic benzene rings, which is energetically more favorable than addition to a terminal ring. researchgate.net However, strategic placement of activating substituents on the anthracene core can override this inherent regioselectivity and direct reactions toward the terminal rings. researchgate.net

The functionalization of the terminal rings via electrophilic substitution can be achieved by installing electron-donating groups at specific positions. researchgate.net These substituents increase the electron density of the ring to which they are attached, making it more susceptible to attack by electrophiles. For instance, the presence of strong electron-donating groups on a terminal ring can make it the most nucleophilic site in the molecule, thereby directing electrophilic substitution to that ring. researchgate.net

While studies on this compound are not extensively detailed in this specific context, the general principle has been demonstrated with other substituted anthracenes. For example, comparing unsubstituted anthracene with an anthracene bearing a powerful electron-donating pyrrolidine (B122466) group shows a shift in reactivity. researchgate.net Reactions with electrophiles such as N-arylmaleimides, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), and bromine can be guided to the terminal ring system through such electronic activation. researchgate.net The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile to form a carbocation intermediate (the rate-determining step), which is stabilized by the electron-donating groups. mnstate.edu Subsequent deprotonation restores the aromaticity of the ring. mnstate.edu This strategic functionalization provides a pathway to synthesize anthracene derivatives that are substituted at the less reactive terminal positions, which is a significant challenge in synthetic organic chemistry. researchgate.net

Reaction Kinetics and Thermodynamics in Organic Transformations

The kinetics and mechanisms of reactions involving this compound are crucial for understanding its chemical behavior. One of the organic transformations where its formation has been studied is in the pyrolysis of methylanthracenes. umich.edu

Investigations into the pyrolysis of 1-methylanthracene (B1217907) and 2-methylanthracene (B165393) have shown that dimethylanthracenes, including the 1,2-isomer, are primary products. umich.edu The study of these thermal reactions provides insight into the reaction networks, kinetics, and mechanisms governing the behavior of substituted polycyclic aromatic hydrocarbons at high temperatures. umich.edu

A summary of the major product formations from the pyrolysis of different methylanthracene isomers is presented below.

ReactantPrimary ProductsSecondary/Higher-Order Products
1-MethylanthraceneAnthracene, 1-Methyl-9,10-dihydroanthracene, Dimethylanthracenes9,10-Dihydroanthracene (B76342), 1,2,3,4-Tetrahydroanthracene, 9-Methylanthracene, this compound
2-MethylanthraceneAnthracene, Dimethylanthracenes, 2-Methyl-9,10-dihydroanthraceneNot specified as primary
9-MethylanthraceneAnthracene, a Dimethylanthracene9,10-Dihydroanthracene (at higher temperatures)

Table based on findings from the pyrolysis of methylanthracenes. umich.edu

Photophysical and Electronic Structure Studies of 1,2 Dimethylanthracene

Electronic Excitation and Relaxation Dynamics

The processes that occur following the absorption of light by a molecule are central to its photophysical character. For dimethylanthracene (DMA), these dynamics include fluorescence, energy transfer, and the formation of excited-state complexes.

Research on dimethylanthracene within the confined space of a γ-cyclodextrin nanocavity reveals that while it shows minimal self-association in bulk solvents, it readily forms a dimer in this environment. nih.gov This dimerization leads to the emission of an excimer-like fluorescence. The formation of the dimer significantly perturbs the electronic states of the monomer. nih.gov Spectroscopic analysis shows that the 1Bb and 1La electronic transitions of the DMA dimer are split by 2230 cm⁻¹ and 344 cm⁻¹, respectively. nih.gov These energy splittings are crucial for understanding the geometry of the dimer within the nanocavity. nih.gov

Time-resolved fluorescence studies have been employed to investigate the excitation relaxation pathways of DMA in the presence of various cyclodextrins. nih.gov Furthermore, the dynamics of ion pairs formed after fluorescence quenching of 9,10-dimethylanthracene (B165754) (DMeA) have been explored. unige.ch In these experiments, charge recombination from the ion pair leads to both the neutral ground state and the triplet excited state of DMeA. unige.ch The efficiency of this triplet recombination pathway is notably influenced by external magnetic fields. unige.ch

Table 1: Electronic Transition Splitting in Dimethylanthracene (DMA) Dimer

Electronic Transition Energy Split (cm⁻¹)
1Bb 2230 nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties, including its absorption, emission, and chemical reactivity. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions. researchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed insights into the electronic structure of anthracene (B1667546) derivatives. tandfonline.comresearchgate.net Studies on 2,3-dimethylanthracene (B1329340) have been performed using the RB3LYP method with a 6-311+G(d) basis set. tandfonline.comresearchgate.net These calculations determine the energies of the HOMO and LUMO and the resulting energy gap, which are fundamental to predicting the molecule's behavior in electronic devices. tandfonline.comresearchgate.net

Experimental techniques like UV photoelectron spectroscopy have been used to study the electronic structures of 9,10-dimethylanthracene (DMA) and its photodimer. researchgate.net These studies show that the HOMO ionization is shifted to a lower energy in the photodimer compared to a related compound, 9,10-dihydroanthracene (B76342), a direct consequence of orbital interactions. researchgate.net

Table 2: Theoretical Frontier Orbital Energies for a Representative Dimethylanthracene (2,3-DMA) Calculated using DFT/RB3LYP/6-311+G(d) method.

Molecular OrbitalEnergy (eV)
HOMO-5.45
LUMO-1.63
Energy Gap (LUMO-HOMO) 3.82
Data sourced from studies on 2,3-dimethylanthracene, which serve as a model for the 1,2-isomer. tandfonline.comresearchgate.net

Through-Space Orbital Interactions in Dimethylanthracene Aggregates and Photodimers

When aromatic molecules like 1,2-dimethylanthracene (B11751595) are in close proximity, as in aggregates or photodimers, their molecular orbitals can interact directly through space, even without a formal chemical bond between the interacting parts. nih.gov These through-space interactions can significantly alter the electronic and photophysical properties of the system compared to the isolated monomer. researchgate.net

The electronic structure of the photodimer of 9,10-dimethylanthracene provides a clear example of such interactions. researchgate.net The comparison of its photoelectron spectrum with that of 9,10-dihydroanthracene reveals a shift in the HOMO ionization energy, which is attributed to through-space orbital interactions between the two anthracene units within the dimer. researchgate.net The magnitude of this through-space (TS) interaction in the photodimer has been estimated to be 0.85 eV. researchgate.net This value is substantial and indicates a strong electronic coupling between the two molecular subunits. researchgate.net The formation of dimers and the resulting excimer-like fluorescence in nanocavities are also driven by these interactions. nih.gov

These interactions are critical in the context of molecular aggregates, where the collective electronic properties are governed by the coupling between adjacent molecules. arxiv.org The symmetry of the aggregate and the nature of the orbital overlap dictate the optical selection rules and can lead to phenomena like symmetry-forbidden electronic transitions. arxiv.org

Non-Linear Optical (NLO) Properties of Anthracene Derivatives

Non-linear optical (NLO) materials exhibit an optical response that is not proportional to the intensity of the incident light, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.comwikipedia.org Organic molecules with extended π-conjugated systems, like anthracene derivatives, are promising candidates for NLO materials. nih.gov

The NLO response of a molecule is often quantified by its hyperpolarizability. Theoretical calculations on methyl and dimethyl anthracenes have been performed to determine their first-order hyperpolarizability (β). tandfonline.comresearchgate.net These studies indicate that dimethylanthracene derivatives possess significant NLO properties. The calculated first-order hyperpolarizability of 2,3-dimethylanthracene is notably higher than that of urea, a standard reference material for NLO studies. tandfonline.comresearchgate.net This suggests that functionalized anthracenes like this compound could be valuable components in the design of new NLO materials. tandfonline.comresearchgate.netnih.gov

Table 3: Calculated First-Order Hyperpolarizability (β) of 2,3-Dimethylanthracene

Compound First-Order Hyperpolarizability (β) (esu)
2,3-Dimethylanthracene 1.141 x 10⁻³⁰ tandfonline.comresearchgate.net

Light Harvesting Efficiency (LHE) in Functionalized Anthracenes

Light Harvesting Efficiency (LHE) measures the fraction of incident light that a molecule can absorb at a given wavelength. rsc.org It is a paramount parameter for applications that rely on converting light into other forms of energy, such as in dye-sensitized solar cells (DSSCs). researchgate.net The LHE is directly related to the molecule's molar extinction coefficient.

The formula for LHE is given by: LHE = 1 - 10⁻ᴬ where A is the absorbance of the molecule. rsc.org

Studies based on quantum chemical calculations have concluded that functionalized anthracenes, including methyl and dimethyl derivatives, exhibit excellent Light Harvesting Efficiency. tandfonline.comresearchgate.net This high LHE, combined with their strong absorption in the UV-visible region, makes them promising candidates for use as photosensitizers in DSSCs. tandfonline.comresearchgate.net The ability to efficiently absorb solar radiation is the first and one of the most critical steps in the photovoltaic process.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

One-dimensional ¹H NMR spectroscopy of anthracenes provides critical information about the electronic environment of the hydrogen atoms attached to the aromatic rings. For instance, in a series of dimethylanthracene-triones, the olefinic protons can be identified by their characteristic doublets around 6.4 and 6.8 ppm, forming an AB spin system with a vicinal coupling of 10.1 Hz. uchile.cl The aromatic protons H-5 and H-8 are distinguishable from H-6 and H-7 based on their chemical shifts, with the former appearing at a lower field due to the deshielding effect of the quinonic nucleus. uchile.cl

Variable-temperature (VT) ¹H NMR studies are employed to investigate dynamic processes such as the interconversion of rotamers or conformers in solution. nih.govscispace.com By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange between different conformations increases. nih.gov For example, at very low temperatures, the ¹H-NMR spectra of some complex organic molecules have shown a doubling of signals, indicating the presence of two conformers. scispace.com As the temperature is raised, these signals broaden and eventually merge into a single peak at the coalescence temperature, allowing for the determination of the energy barrier for the conformational change. nih.gov This technique is particularly useful for studying molecules with hindered rotation around single bonds. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Anthracene (B1667546) Derivatives This table is for illustrative purposes and shows typical chemical shift ranges for protons in related structures, not specifically for 1,2-Dimethylanthracene (B11751595) for which precise public data is limited.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3 ~6.4 - 6.8 d ~10.1
H-2 ~6.4 - 6.8 d ~10.1
H-5, H-8 ~8.05 - 8.30 m -
H-6, H-7 ~7.72 - 7.81 m -
CH₃ ~2.6 s -

Data sourced from studies on related anthracene derivatives. uchile.cl

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different bond vibrations (stretching, bending, etc.). upi.edu Analysis of the FTIR spectrum can identify the presence of specific functional groups. upi.edu For complex organic molecules, the spectrum can be intricate, with numerous absorption bands. upi.edu A broad absorption band in the region of 3650-3250 cm⁻¹ typically indicates the presence of O-H or N-H bonds, while absorptions in the 1600–1300 cm⁻¹, 1200–1000 cm⁻¹, and 800–600 cm⁻¹ regions can further confirm hydroxyl groups. upi.edu

FT-Raman spectroscopy is a complementary technique to FTIR. researchgate.net It involves irradiating a sample with a laser and detecting the inelastically scattered light. crimsonpublishers.com The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. researchgate.net While FTIR is sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations. upi.edu For polycyclic aromatic hydrocarbons like anthracene derivatives, FT-Raman can provide valuable information about the carbon skeleton. For example, studies on adducts of C₆₀ and anthracene have shown characteristic peaks in the Raman spectra that can be correlated with the structure of the adducts. researchgate.net The technique is particularly useful for studying carbon materials, where characteristic "D" and "G" bands are observed. nasa.gov

Table 2: General FTIR and FT-Raman Vibrational Regions for Aromatic Hydrocarbons This table provides a general guide to expected vibrational frequencies.

Vibrational Mode FTIR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aromatic C=C Stretch 1600-1450 1600-1450
C-H In-plane Bend 1300-1000 1300-1000
C-H Out-of-plane Bend 900-675 900-675

Data is generalized from typical ranges for aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength. msu.edu Polycyclic aromatic hydrocarbons like anthracene and its derivatives exhibit characteristic UV-Vis spectra with multiple absorption bands. researchgate.net The position and intensity of these bands are sensitive to the extent of the conjugated π-electron system. For example, anthracene in cyclohexane (B81311) exhibits distinct absorption peaks. researchgate.net The absorption maxima (λmax) are indicative of the electronic structure of the molecule. researchgate.net Generally, the absorption of light in the visible spectrum (400-800 nm) results in the substance appearing colored. msu.edu

Table 3: Illustrative UV-Vis Absorption Maxima for Anthracene This data for the parent compound Anthracene illustrates the typical spectral features.

Solvent λmax (nm)
Cyclohexane 252, 325, 340, 357, 375

Note: The specific λmax values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. osti.gov In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). osti.gov The mass spectrum of 9,10-dimethylanthracene (B165754), an isomer of this compound, shows a prominent molecular ion peak (M⁺) at m/z 206, which corresponds to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the second and third highest peaks for 9,10-dimethylanthracene are observed at m/z 191 and 205, respectively. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components in a mixture. osti.gov

Table 4: Mass Spectrometry Data for 9,10-Dimethylanthracene This data for an isomer is provided for illustrative purposes.

Peak m/z Relative Intensity
Molecular Ion (M⁺) 206 High
Fragment Ion 191 High
Fragment Ion 205 Medium

Data sourced from PubChem for 9,10-Dimethylanthracene. nih.gov

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the energies of electrons within atoms and molecules, providing direct insight into the electronic structure. researchgate.net The method involves irradiating a sample with high-energy photons, typically from X-ray (XPS) or ultraviolet (UPS) sources. scribd.com The energy of an incoming photon is absorbed by an electron, which is then ejected from the molecule. researchgate.net By measuring the kinetic energy of these emitted photoelectrons and knowing the energy of the incident photons, the binding energy of the electrons can be calculated.

A PES spectrum plots the number of photoelectrons detected versus their binding energy. The resulting peaks correspond to the ionization energies of electrons in different molecular orbitals. researchgate.netscribd.com Peaks with lower binding energies are associated with valence electrons, which are involved in chemical bonding, while peaks at higher binding energies correspond to core electrons, which are more tightly bound to the nucleus. researchgate.net The fine structure within these bands can also provide information about the vibrational energy levels of the resulting molecular ion. scribd.com

While PES is a fundamental tool for characterizing the occupied molecular orbitals of aromatic compounds, specific studies detailing the photoelectron spectrum of this compound were not identified in the provided search results.

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy encompasses a suite of techniques designed to study dynamic processes, such as the behavior of molecules after they have absorbed light. These methods are crucial for understanding the lifetimes and reaction pathways of transient species like electronic excited states. Typically, a "pump-probe" approach is used, where an initial laser pulse (the pump) excites the sample, and a subsequent, delayed pulse (the probe) monitors the changes in the sample's spectroscopic properties as it returns to the ground state.

Transient absorption (TA) spectroscopy is a key time-resolved method for investigating the dynamics of short-lived excited states. In a TA experiment, the pump pulse populates an excited electronic state. The probe pulse, arriving at a specific time delay after the pump, measures the sample's absorbance. By varying this time delay, a series of absorption spectra can be collected, mapping the evolution of the excited state over time, from femtoseconds to milliseconds.

The resulting data can reveal several dynamic processes, including the decay of the initially excited singlet state, intersystem crossing to a triplet state, and the formation of other transient species such as radical ions following electron transfer. While extensive research using transient absorption has been conducted on related isomers like 9,10-dimethylanthracene to study phenomena such as exciplex formation and ion pair dynamics, specific transient absorption data for this compound was not available in the referenced search results.

Time-Resolved X-ray Emission Spectroscopy (TRXES) is an advanced analytical technique that offers profound insight into the excited-state dynamics of molecules. It is particularly valuable for tracking changes in both electronic configuration and geometric structure during a photochemical process. This method provides element-specific information, allowing researchers to focus on the changes occurring at a particular atom within the molecule.

TRXES can often resolve ambiguities that arise in other techniques, such as transient absorption spectroscopy, by providing a clearer picture of the character of the excited state (e.g., metal-centered vs. ligand-to-metal charge transfer). The technique is capable of monitoring ultrafast processes, including spin-state changes and bond dissociations that occur on femtosecond to picosecond timescales. Despite its power for elucidating complex photochemistry, literature detailing the application of TRXES to study the excited-state dynamics of this compound was not found in the search results.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique relies on the principle that X-rays are diffracted by the electrons in the atoms of a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Computational Chemistry and Theoretical Modeling of 1,2 Dimethylanthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of polycyclic aromatic hydrocarbons, offering a favorable balance between computational cost and accuracy. arxiv.orguci.edu DFT calculations are centered on the principle that the energy of a system can be determined from its electron density. uci.educore.ac.uk This approach is widely used to predict a range of properties for molecules like 1,2-Dimethylanthracene (B11751595).

DFT methods are adept at predicting the optimized geometry and electronic properties of molecules. For anthracene (B1667546) and its derivatives, DFT calculations, often using functionals like B3LYP, can accurately determine structural parameters and orbital energies. nih.govresearchgate.net

Electronic Structure: A crucial aspect of understanding a molecule's reactivity and spectroscopic behavior is its electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov DFT calculations for anthracene derivatives show that the HOMO is typically a π-orbital delocalized across the aromatic system, while the LUMO is a corresponding π*-orbital. The introduction of methyl groups, which are electron-donating, is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted anthracene.

Table 1. Predicted Electronic Properties of Anthracene Derivatives from DFT Calculations.
PropertyTypical Predicted ValueSignificance
HOMO Energy~ -5.5 eVIndicates electron-donating ability (ionization potential)
LUMO Energy~ -1.8 eVIndicates electron-accepting ability (electron affinity)
HOMO-LUMO Gap (ΔE)~ 3.7 eVRelates to chemical reactivity and electronic transitions nih.gov

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. pku.edu.cn This is achieved by locating and characterizing the transition state (TS) structures, which are the energy maxima along the reaction coordinate. researchgate.net For a molecule like this compound, this is particularly relevant for studying cycloaddition reactions, such as the Diels-Alder reaction, where anthracenes are known to participate.

By calculating the energies of reactants, products, and the transition state, the activation energy (energy barrier) for a reaction can be determined. researchgate.net This information is vital for predicting reaction rates and understanding the feasibility of a particular pathway. For example, in a Diels-Alder reaction involving an anthracene derivative, DFT can be used to model the concerted approach of the dienophile to the central ring of the anthracene diene. The analysis of the TS geometry reveals the degree of bond formation and breaking at the peak of the energy barrier. Theoretical studies on similar reactions, like that of 9,10-dimethylanthracene (B165754) with cyanoalkenes, have demonstrated that DFT methods can reliably predict substituent effects on reaction energies and barrier heights. researchgate.net

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. core.ac.ukiphysics.sa It provides a good starting point for more advanced computational methods and remains useful for predicting molecular structures and orbitals, although it systematically neglects electron correlation. iphysics.saq-chem.com

In the context of this compound, an HF calculation would yield its molecular orbitals and their corresponding energies. While HF-predicted geometries are often qualitatively correct for organic molecules, the calculated energies are typically less accurate than those from DFT. q-chem.com For instance, the HOMO-LUMO gap is generally overestimated by HF theory due to the lack of electron correlation. HF calculations are often performed in conjunction with DFT or other post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster theory) for comparative purposes or as a preliminary step in a more complex computational workflow. researchgate.netiphysics.sa

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org An MEP map is generated by calculating the electrostatic potential on the surface of the molecule, typically defined by a specific electron density value. reed.eduucsb.edu

The MEP surface is color-coded to visualize regions of different potential. libretexts.orgreed.edu

Red regions indicate negative electrostatic potential, are characterized by an excess of electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated above and below the plane of the π-system of the aromatic rings.

Blue regions represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would highlight the electron-rich nature of the anthracene π-cloud, making it the primary site for interactions with electrophiles. tandfonline.com The methyl groups, being weakly electron-donating, would slightly enhance the negative potential of the aromatic system. MEP analysis is instrumental in rationalizing intermolecular interactions, such as stacking interactions between aromatic rings or hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation (like DFT or HF) into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. ucsb.eduusc.edu This method provides quantitative insight into bonding, charge distribution, and intramolecular interactions. wisc.eduq-chem.com

For this compound, NBO analysis would provide:

Natural Atomic Charges: These charges give a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis.

Hybridization: The analysis details the hybridization of atomic orbitals that form the chemical bonds (e.g., the sp² character of the carbon atoms in the aromatic rings).

Bonding Analysis: It describes the σ and π bonds of the aromatic system and the C-C and C-H bonds of the methyl groups.

Table 2. Typical Donor-Acceptor Interactions in Alkyl-Substituted Aromatics from NBO Analysis.
Donor NBO (Occupied)Acceptor NBO (Unoccupied)Interaction TypeStabilization Energy (E(2))
σ(C-H) methylπ(C=C) ringHyperconjugation~ 1-5 kcal/mol
π(C=C) ringπ(C=C) ringIntra-ring delocalization> 20 kcal/mol

Multiscale Modeling Approaches in Molecular Systems

While quantum mechanics (QM) methods like DFT and HF provide high accuracy for single molecules, they are computationally too expensive for large systems like proteins or materials. rsc.org Multiscale modeling addresses this by combining different levels of theory to describe different parts of a system. molbnl.it The most common approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. frontiersin.org

In a QM/MM simulation involving this compound, the molecule itself or a specific region where a chemical reaction occurs would be treated with a high-level QM method to accurately describe electronic effects like bond breaking or formation. frontiersin.orgresearchgate.net The surrounding environment (e.g., solvent molecules, a protein binding pocket, or a polymer matrix) would be described using a classical Molecular Mechanics (MM) force field, which is computationally much faster. molbnl.it

This approach allows for the study of this compound in a realistic, complex environment. For example, one could model:

The interaction of this compound with a biological macromolecule, treating the ligand and the active site with QM and the rest of the protein with MM.

The solvation effects on the electronic properties or reactivity of this compound by embedding the QM molecule in a large number of explicit MM solvent molecules.

The QM/MM framework enables the investigation of phenomena that are inaccessible to purely QM or purely MM methods, bridging the gap between electronic detail and macroscopic behavior. rsc.orgtuwien.at

Supramolecular Chemistry and Host Guest Interactions of 1,2 Dimethylanthracene

Encapsulation within Macrocyclic Hosts (e.g., Cyclodextrins)

Macrocyclic hosts are molecules with intrinsic cavities capable of encapsulating smaller "guest" molecules. Cyclodextrins are a prominent class of such hosts, produced from starch via enzymatic conversion. They are cyclic oligosaccharides forming a truncated cone or torus shape. The three primary types are α-, β-, and γ-cyclodextrin, consisting of six, seven, and eight glucopyranose units, respectively. oatext.comnih.gov

A key feature of cyclodextrins is their amphiphilic nature; the exterior is hydrophilic due to hydroxyl groups, while the internal cavity is hydrophobic. oatext.com This hydrophobic cavity provides a favorable environment for nonpolar guest molecules like 1,2-dimethylanthracene (B11751595) to reside in aqueous solutions, forming a "host-guest" or "inclusion" complex. oatext.comnih.gov The primary driving forces for the encapsulation of a hydrophobic guest are the release of high-energy water molecules from the cavity and van der Waals interactions between the host and guest.

The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule. For instance, encapsulation can lead to:

Increased Aqueous Solubility: By shielding the hydrophobic guest from the aqueous environment, cyclodextrins can enhance the solubility of poorly soluble compounds. nih.govnih.gov

Enhanced Stability: The guest molecule is protected within the cavity from factors like light or oxidation, which can improve its chemical stability. nih.gov

The size of the cyclodextrin cavity is a critical factor in determining which guests can be accommodated. The compatibility between the dimensions of the host cavity and the guest molecule is essential for stable complex formation. oatext.com

Table 1: Properties of Common Natural Cyclodextrins oatext.com
Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Number of Glucopyranose Units678
Molecular Weight (g/mol)97211351297
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.3
Solubility in Water (g/100 mL)14.51.8523.2

Host-Guest Association Complex Formation and Dynamics

The interaction between a host and a guest molecule to form a supramolecular complex is a dynamic equilibrium process. This process is characterized by an association constant (Kₐ), which quantifies the strength of the interaction. A higher Kₐ value indicates a more stable complex and a stronger affinity between the host and guest. These constants are typically determined by monitoring changes in a physical property (such as UV-Vis absorbance or fluorescence) during a titration experiment. rsc.orgsquarespace.com

The stoichiometry of the complex—the ratio of host to guest molecules—is a fundamental aspect of its structure. For aromatic molecules like anthracene (B1667546) derivatives and hosts like cyclodextrins or coordination cages, 1:1 or 1:2 host-guest ratios are common. squarespace.comnih.gov In some systems, two guest molecules can be simultaneously encapsulated within a larger host cavity, forming homodimers (if the guests are identical) or heterodimers (if they are different). nih.gov

The dynamics of these complexes are crucial. The rates of guest association and dissociation determine how the system responds to external stimuli. In systems with rapid exchange kinetics, the components of the supramolecular assembly can be readily interchanged, allowing for the creation of dynamic materials whose properties can be modulated. nih.gov For example, studies with coordination cages have shown that mixing homodimeric complexes of polycyclic aromatic hydrocarbons (PAHs) and BODIPY dyes leads to the formation of heterodimers, resulting in new optical properties. nih.gov

Integration into Two-Dimensional Supramolecular Networks

The principles of supramolecular chemistry can be extended to surfaces to create highly ordered two-dimensional (2D) networks. rsc.org This is achieved through the self-assembly of molecular building blocks at a solid-liquid or solid-gas interface. nih.gov Anthracene derivatives are particularly useful in this context due to their planar structure and potential for π-π stacking interactions.

Research has demonstrated that an anthracene derivative functionalized with four alkoxy tails can self-assemble into a highly ordered, porous network on a graphite surface. nih.gov These 2D structures can be visualized with molecular precision using scanning tunneling microscopy (STM). The cavities, or nanopores, within this network are not empty but are occupied by solvent molecules, creating a host-guest system on the surface. nih.gov

The functionality of such a patterned surface can be demonstrated through guest-exchange experiments. In the case of the alkoxy-anthracene network, the co-adsorbed 1-phenyloctane solvent molecules could be replaced by coronene molecules, a guest whose size is nearly identical to that of the network's cavities. nih.gov This demonstrates that 2D supramolecular networks can act as templates for the selective incorporation of guest molecules, opening possibilities for applications in nanoscience and molecular separation. nih.gov

Table 2: Example of a 2D Supramolecular Host-Guest System nih.gov
ComponentChemical IdentityRole
Host NetworkAlkoxy-Substituted Anthracene DerivativeForms a porous 2D lattice on a surface.
Initial Guest1-PhenyloctaneSolvent molecule co-adsorbed within the network pores.
Exchanged GuestCoroneneDisplaces the solvent to occupy the network pores.

Interaction with Fullerene Architectures and Dendrimer Assemblies

Fullerene Architectures: The interaction between dimethylanthracene and fullerenes, such as Buckminsterfullerene (C₆₀), is a well-studied area. The primary interaction is the Diels-Alder cycloaddition, a reaction that can be reversible at ambient temperatures. nih.gov While this involves the formation of covalent bonds, the process is stabilized by significant non-covalent interactions.

DFT studies on the transfer of an anthracene molecule between two C₆₀ fullerenes revealed the existence of an intermediate where the planar anthracene is sandwiched between the two convex fullerene surfaces. nih.gov This "inverted sandwich" structure is stabilized by 'double-decker' type π-π stacking interactions and van der Waals forces. nih.govnih.gov These non-covalent forces are crucial for facilitating the reaction kinetically by stabilizing the transition state. nih.gov This interplay between reversible covalent bond formation and non-covalent stacking interactions highlights a key interface between traditional and supramolecular chemistry.

Table 3: Summary of Interactions between 9,10-Dimethylanthracene (B165754) and Fullerene C₆₀
Interaction TypeDescriptionReference
CovalentReversible [4+4] Diels-Alder cycloaddition between the anthracene and fullerene. nih.gov
Non-Covalentπ-π stacking and van der Waals forces stabilize the intermediate state where the anthracene is positioned between two fullerenes. nih.gov

Note: The cited studies on fullerene interactions were conducted with 9,10-dimethylanthracene.

Dendrimer Assemblies: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. jnsam.com Their structure typically consists of a central core, repeating branched units, and a periphery of functional groups. This unique topology creates internal cavities that can host guest molecules, leading to the formation of unimolecular micelles. tue.nl

The encapsulation of a guest like this compound within a dendrimer is a form of host-guest chemistry. mdpi.com The interior of many dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, can provide a nonpolar environment suitable for sequestering hydrophobic molecules from a surrounding polar solvent. The surface functionalities of the dendrimer can be tailored to control its solubility and interactions with the external environment. jnsam.com

The efficiency of encapsulation can depend on the dendrimer's generation (i.e., its size and the number of branches) and the nature of its surface groups. For example, studies involving the encapsulation of a dye guest in dendrimers modified with fatty acid chains showed that the number of entrapped molecules was strongly dependent on the dendrimer generation and the length of the fatty acid chains. tue.nl This demonstrates that dendrimers can be precisely engineered as nanocontainers for guest molecules like polycyclic aromatic hydrocarbons.

Advanced Material Applications of 1,2 Dimethylanthracene Derivatives

Organic Electronics and Optoelectronics

Anthracene (B1667546) derivatives are a cornerstone in the field of organic electronics due to their high fluorescence quantum yields, excellent thermal stability, and tunable charge transport characteristics. The strategic placement of substituents on the anthracene core is a key method for fine-tuning these properties for specific device applications. While direct research on 1,2-dimethylanthracene (B11751595) is limited in some areas, the performance of closely related isomers, such as 2,6- and 9,10-disubstituted anthracenes, provides valuable insights into the potential of the dimethylanthracene family in optoelectronic devices.

Anthracene derivatives are widely utilized as blue-emitting materials in OLEDs, an application space where achieving high efficiency, color purity, and long operational stability remains a significant challenge. The rigid, planar structure of the anthracene core provides a robust platform for creating efficient emitters. The introduction of methyl groups can influence the electronic properties and molecular packing in the solid state, which in turn affects the electroluminescent performance.

Derivatives of anthracene are often employed as the emissive layer in multilayer OLED devices. For instance, non-doped (neat) films of specific anthracene derivatives have been shown to produce bright, deep-blue light. In one such study, a non-doped OLED based on an anthracene derivative, TPA-TAn-DMAC, exhibited a high external quantum efficiency (ηext) of 4.9% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.18) researchgate.net. Another derivative, mCz-TAn-CN, achieved a maximum external quantum efficiency of 7.03% with stable deep-blue emission (CIE x,y = 0.14, 0.12), a performance enhanced by the triplet-triplet annihilation process chemrxiv.org. These results highlight the potential of the anthracene core, which can be fine-tuned by substitution patterns like dimethyl groups, for high-performance blue OLEDs.

Device Performance of Anthracene-Based OLEDs
Material Device Type Max. External Quantum Efficiency (EQE) CIE Coordinates (x, y)
TPA-TAn-DMACNon-doped4.9%(0.14, 0.18)
mCz-TAn-CNNon-doped7.03%(0.14, 0.12)
m2Cz-TAn-CNDoped7.28%(0.14, 0.09)
8d (anthracene derivative)Fluorescent~7%Not Specified

This table presents performance data for various anthracene derivatives in OLEDs, illustrating the potential of this class of compounds as efficient blue emitters. Data sourced from multiple research findings. researchgate.netchemrxiv.orgresearchgate.net

The performance of organic semiconductors in OFETs is largely determined by their ability to form well-ordered molecular packing in thin films, which facilitates efficient charge transport. Anthracene's planar structure promotes strong intermolecular π-π interactions, making its derivatives promising candidates for the active layer in OFETs researchgate.netrsc.org. The substitution pattern on the anthracene core plays a critical role in dictating the charge carrier mobility.

While specific data for this compound in OFETs is not widely reported, extensive research on 2,6-disubstituted anthracenes demonstrates the high potential of this molecular family. For example, 2,6-diphenylanthracene (DPA) has been shown to be a high-performance p-type semiconductor. Thin-film transistors fabricated with DPA have exhibited remarkable hole mobilities exceeding 10 cm² V⁻¹ s⁻¹ rsc.orgnih.gov. Single-crystal OFETs based on DPA have achieved even higher hole mobilities, reaching up to 34 cm² V⁻¹ s⁻¹ ntu.edu.tw. This high mobility is attributed to the favorable herringbone packing motif in the crystal structure, which is facilitated by the phenyl substituents at the 2 and 6 positions ntu.edu.twrsc.org. This suggests that strategic substitution on the anthracene backbone, such as with dimethyl groups, can lead to materials with excellent charge transport properties suitable for high-performance transistors. Furthermore, fluorination of the phenyl groups in 2,6-diphenylanthracene derivatives has been shown to transition the material from p-type to n-type behavior, showcasing the tunability of these systems nih.gov.

OFET Performance of Anthracene Derivatives
Material Device Type Hole Mobility (μh)
2,6-Diphenylanthracene (DPA)Thin-Film> 10 cm² V⁻¹ s⁻¹
2,6-Diphenylanthracene (DPA)Single-Crystalup to 34 cm² V⁻¹ s⁻¹
2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt)Thin-Film1.28 cm² V⁻¹ s⁻¹

This table summarizes the hole mobility of select 2,6-disubstituted anthracene derivatives, demonstrating their high performance as organic semiconductors. chemrxiv.orgrsc.orgntu.edu.tw

In the realm of solar energy conversion, anthracene derivatives have been explored as sensitizers in DSSCs and as components in the active layer of OSCs. Their strong absorption in the UV-visible region and tunable energy levels make them suitable for light harvesting and charge separation processes.

In DSSCs, organic dyes featuring an anthracene unit as part of the π-conjugated spacer have been synthesized and tested. These dyes serve to absorb sunlight and inject electrons into a semiconductor electrode, typically TiO₂. A series of metal-free organic dyes with a 2,6-conjugated anthracene unit demonstrated impressive performance. One such dye, when used as a sensitizer, achieved a power conversion efficiency (PCE) of 7.52%, which was approximately 90% of the efficiency of a standard ruthenium-based N719 sensitizer rsc.orgntu.edu.tw. With the addition of a co-adsorbent, the efficiency of the anthracene-based cell surpassed the standard, reaching 9.11% rsc.orgntu.edu.tw. Further co-sensitization with a near-IR dye improved the efficiency to 8.08%, showcasing the versatility of anthracene derivatives in capturing a broader portion of the solar spectrum rsc.orgntu.edu.tw.

Performance of Anthracene-Based Dye-Sensitized Solar Cells
Sensitizer PCE Jsc (mA cm⁻²) Voc (V)
Ant37.52%14.730.71
Ant3 + CDCA9.11%17.510.73
Ant3 + SQ2 (Co-sensitized)8.08%17.020.69

This table details the photovoltaic performance of DSSCs using a 2,6-conjugated anthracene dye (Ant3) under various conditions, including with a co-adsorbent (CDCA) and a co-sensitizer (SQ2). rsc.orgntu.edu.tw

Photochromic Systems and Molecular Switches

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing molecular switches and optical memory systems ymdchem.com. Anthracene derivatives are well-known to undergo [4π+4π] photocycloaddition, forming a photodimer when exposed to UV light and reverting to the original monomers upon heating or irradiation at a shorter wavelength rsc.orgnih.gov. This reversible dimerization process makes them excellent candidates for molecular switches.

The efficiency and selectivity of this photodimerization can be controlled by the substitution pattern on the anthracene core. Research on 9,10-dimethylanthracene (B165754) has shown that it can participate in highly selective cross-dimerization reactions. For instance, when irradiated in the presence of 2,3,6,7-tetraphenylanthracene, the two compounds exclusively form a cross-dimer, with no formation of homodimers rsc.orgrsc.org. This reaction is reversible; the cross-dimer can be converted back to the original monomers by irradiation with 252 nm light or by heating to temperatures above 100°C rsc.org. This high degree of specificity in a bimolecular photochromic system is a significant advantage for creating complex, light-responsive supramolecular structures or polymers rsc.orgrsc.org. The study of 2,3-dimethylanthracene (B1329340) has also shown that photodimerization occurs, forming both syn and anti isomers in equal amounts, indicating that the position of the methyl groups significantly influences the stereoselectivity of the dimerization process acs.org. These findings suggest that this compound would also exhibit photochromic behavior, with its specific reaction dynamics and product distribution being an interesting area for further study.

Singlet Oxygen Sensitizers and Chemical Traps

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species involved in various chemical and biological processes. Due to its reactivity, its detection and quantification are crucial. Anthracene derivatives, particularly 9,10-dimethylanthracene (DMA), are widely used as chemical traps for singlet oxygen rsc.orgrsc.org. The reaction between DMA and ¹O₂ is a [4+2] cycloaddition that forms a stable, non-fluorescent endoperoxide (DMA-O₂) rsc.org.

The high reactivity and selectivity of DMA towards ¹O₂ make it an excellent probe. It does not react with other reactive oxygen species like superoxide, making the detection specific rsc.org. The trapping reaction can be easily monitored by observing the decrease in the characteristic fluorescence or UV-Vis absorbance of DMA chemrxiv.orgnih.gov. This method is so reliable and sensitive that it has become a standard assay for determining the singlet oxygen quantum yield (ΦΔ) of photosensitizers—molecules that generate ¹O₂ upon light absorption chemrxiv.orgresearchgate.net. For example, the ΦΔ of various photosensitizers, such as porphyrins and transition metal complexes, have been determined by measuring the rate of DMA degradation upon irradiation chemrxiv.orgnih.gov. The well-established utility of 9,10-dimethylanthracene as a singlet oxygen trap suggests that this compound would behave similarly, reacting with ¹O₂ to form its corresponding endoperoxide, although the rate of this reaction might differ due to the different positions of the electron-donating methyl groups.

Compound Role Detection Method
9,10-Dimethylanthracene (DMA)Chemical Trap for ¹O₂Decrease in Fluorescence or UV-Vis Absorbance
PorphyrinsPhotosensitizerMeasurement of DMA degradation rate
Methylene (B1212753) BluePhotosensitizer (Standard)Measurement of DMA degradation rate
Iridium(III) CorrolesPhotosensitizerMeasurement of DMA degradation rate

This table outlines the use of 9,10-dimethylanthracene (DMA) as a chemical trap to detect singlet oxygen generated by various photosensitizers. researchgate.netnih.govrsc.org

Environmental Chemical Research on 1,2 Dimethylanthracene

Chemical Transformation and Degradation Pathways in Environmental Media

1,2-Dimethylanthracene (B11751595), a polycyclic aromatic hydrocarbon (PAH), is subject to various transformation and degradation processes in the environment. These pathways are crucial in determining its persistence, fate, and potential ecological impact. The primary mechanisms of its environmental transformation are photodegradation and oxidative degradation.

The photodegradation of anthracene (B1667546) and its derivatives, including this compound, is a significant environmental transformation pathway, primarily driven by exposure to sunlight. Upon absorption of ultraviolet (UV) light, these molecules can undergo several photochemical reactions.

One of the principal photodegradation mechanisms for anthracene derivatives is the reaction with singlet oxygen. In the presence of sunlight and oxygen, sensitizers can transfer energy to ground-state triplet oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then react with the electron-rich anthracene nucleus of this compound in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. This reaction typically occurs across the 9 and 10 positions of the anthracene core, leading to the formation of an endoperoxide. This this compound endoperoxide is an unstable intermediate that can undergo further reactions, such as decomposition to form various oxygenated products. For the related compound 9,10-dimethylanthracene (B165754), the corresponding endoperoxide is the only detected product in photosensitized oxidation reactions researchgate.netrsc.orgresearchgate.net.

Another important photodegradation pathway for anthracene derivatives is photodimerization. This process involves a [4+4] photocycloaddition reaction between an excited-state molecule and a ground-state molecule of the same compound. This results in the formation of a dimer. For anthracene itself, this dimerization is a well-known photoreaction that occurs upon exposure to UV light.

Furthermore, the photodegradation of anthracene can lead to the formation of more stable oxidized products. Studies on anthracene have shown that its photodegradation can yield intermediates such as 9,10-anthraquinone and phthalic acid nih.gov. It is plausible that this compound would undergo a similar transformation, leading to the formation of corresponding dimethylated quinone and phthalic acid derivatives. The table below summarizes the key photodegradation products observed for anthracene, which are analogous to the expected products for this compound.

Precursor CompoundPhotodegradation ProductReaction Type
AnthraceneAnthracene Endoperoxide[4+2] Cycloaddition with Singlet Oxygen
AnthraceneAnthracene Dimer[4+4] Photocycloaddition
Anthracene9,10-AnthraquinoneOxidation
AnthracenePhthalic AcidOxidative Cleavage

In addition to photodegradation, this compound is susceptible to oxidative degradation by various chemical oxidants present in the environment. These processes transform the hydrophobic PAH into more polar and often more biodegradable compounds. Two significant oxidative degradation processes are ozonation and Fenton oxidation.

Ozonation: Ozone (O₃) is a powerful oxidant that can react with PAHs. As an electrophile, ozone selectively attacks electron-rich sites in organic molecules nih.gov. For anthracene derivatives like this compound, the central ring is highly susceptible to ozone attack due to its high electron density. The reaction of ozone with the double bonds in the aromatic system can lead to the cleavage of the aromatic rings and the formation of oxygenated derivatives such as aldehydes, carboxylic acids, and quinones. For instance, the ozonolysis of anthracene has been shown to produce 9,10-anthraquinone as a major product manchester.ac.uk. The initial attack of ozone on one of the bonds in the central ring can lead to the formation of a primary ozonide, which then rearranges and cleaves to form more stable oxidation products.

Fenton Oxidation: The Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) nih.gov. These hydroxyl radicals are non-selective and powerful oxidizing agents that can readily attack a wide range of organic compounds, including this compound. The reaction proceeds via the abstraction of a hydrogen atom or the addition of the hydroxyl radical to the aromatic ring. This initiates a series of oxidative reactions that can lead to the hydroxylation of the aromatic ring, followed by ring cleavage and ultimately, mineralization to carbon dioxide and water under ideal conditions. The Fenton process is effective for the degradation of various PAHs from contaminated soils and water amecj.com. The table below outlines the key reactants and reactive species in these oxidative degradation processes.

Oxidation ProcessKey ReactantsPrimary Reactive Species
OzonationOzone (O₃)Ozone molecule
Fenton OxidationHydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺)Hydroxyl Radical (•OH)

Remediation Strategies Based on Chemical Reactivity

The chemical reactivity of this compound and other PAHs can be harnessed for the development of environmental remediation strategies. These strategies aim to either degrade the contaminant into less harmful substances or sequester it to prevent its migration and bioavailability.

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a promising approach for the sequestration and neutralization of PAHs like this compound. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The central ring of anthracene and its derivatives can act as a diene in this reaction.

This reactivity can be exploited for remediation by introducing a dienophile that, upon reacting with the PAH, forms a stable, less toxic, and less mobile adduct. For example, anthracene readily reacts with maleic anhydride (B1165640) in a Diels-Alder reaction to form a stable adduct mnstate.eduucalgary.ca. It is expected that this compound would undergo a similar reaction.

Q & A

Q. What are the recommended handling and storage protocols for 1,2-Dimethylanthracene in laboratory settings?

Answer:

  • Handling: Avoid skin/eye contact and inhalation. Use electrostatic discharge prevention measures (e.g., grounded equipment) and work in a well-ventilated fume hood.
  • Storage: Keep containers tightly sealed in dry, ventilated areas, away from ignition sources. Reseal opened containers immediately and store upright to prevent leakage .
  • Spill Management: Sweep or vacuum spills into sealed containers for disposal; avoid environmental release .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Answer:

  • UV-Visible Spectroscopy: Identifies aromatic π→π* transitions and conjugation patterns.
  • NMR (1H and 13C): Resolves methyl group positions and aromatic proton environments (e.g., dihydrodiol metabolites in fungal systems) .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns of metabolites .

Advanced Research Questions

Q. How do the stereoselective metabolic pathways of dimethylanthracenes differ between fungal and mammalian systems?

Answer:

  • Fungal Systems (e.g., Cunninghamella elegans): Produce trans-dihydrodiol metabolites predominantly in the S,S configuration via epoxidation and hydration .
  • Mammalian Systems (e.g., rat liver microsomes): Generate R,R-configured dihydrodiols due to differing enzymatic stereoselectivity .
  • Methodological Insight: Circular dichroism (CD) spectroscopy and chiral HPLC are critical for determining enantiomeric purity .

Q. What experimental approaches resolve contradictions in reported fluorescence quantum yields of dimethylanthracene derivatives?

Answer:

  • Pressure-Dependent Studies: Non-radiative decay pathways (e.g., vibronic coupling) may vary under different experimental conditions, requiring controlled pressure setups .
  • Comparative Calibration: Use reference compounds (e.g., 9,10-dicyanoanthracene) to standardize fluorescence measurements across labs .

Q. How can thermodynamic properties of anthracene be derived from studies on dimethylated analogs?

Answer:

  • Methyl Group Contribution Analysis: Measure properties (e.g., vapor pressure, melting points) of dimethylanthracenes, then subtract calculated methyl group effects to extrapolate anthracene data .
  • Example: Lower melting points of dimethylated analogs simplify experimental measurements, enabling indirect anthracene studies .

Q. What kinetic models describe the bioaccumulation of dimethylanthracenes in aquatic organisms?

Answer:

  • Two-Compartment Model: Predicts uptake (K1K_1) and elimination (K2K_2) rates. For 9,10-Dimethylanthracene in abalone, K1=4.94L.kg1.d1K_1 = 4.94 \, \text{L.kg}^{-1}\text{.d}^{-1}, K2=0.406d1K_2 = 0.406 \, \text{d}^{-1}, with bioaccumulation factor BCF=13.59BCF = 13.59 .
  • Validation: Compare experimental t1/2t_{1/2} (e.g., 3.78 days for 9,10-DMA) to model predictions .

Q. How do dienophiles' reactivities influence the design of Diels-Alder reactions with dimethylanthracenes?

Answer:

  • Reactivity Ranking: Tetracyanoethylene > 4-phenyl-1,2,4-triazoline-3,5-dione > maleic anhydride. Rate constants vary by ~6 orders of magnitude, guiding solvent and catalyst selection .
  • Experimental Optimization: Use polar aprotic solvents (e.g., acetonitrile) to enhance electrophilicity of dienophiles .

Q. What steps are critical in isolating and identifying dihydrodiol metabolites from microbial metabolism?

Answer:

  • Isolation: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution .
  • Characterization: Combine UV-vis spectra (λ~250-300 nm for dihydrodiols), NMR (trans-diol coupling constants J=810HzJ = 8–10 \, \text{Hz}), and MS/MS fragmentation .

Q. How should researchers address discrepancies in metabolic pathway data between in vitro and in vivo studies?

Answer:

  • Controlled Incubations: Use microsomal preparations (in vitro) and compare to whole-organism models (in vivo) to identify enzyme localization effects .
  • Isotope Labeling: Track metabolite fate using 14C^{14}\text{C}-labeled dimethylanthracenes to resolve pathway conflicts .

Q. What considerations are essential when extrapolating thermodynamic data from dimethylanthracene derivatives to parent anthracene?

Answer:

  • Group Additivity: Validate methyl group contributions using multiple derivatives (e.g., 1,3- and 9,10-DMA) to reduce extrapolation errors .
  • Phase Behavior: Account for differences in solid-liquid equilibria between derivatives and anthracene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.